molecular formula C10H20N2O2.ClH B1149191 Prop-2-EN-1-YL N-(6-aminohexyl)carbamate CAS No. 184292-16-8

Prop-2-EN-1-YL N-(6-aminohexyl)carbamate

Cat. No.: B1149191
CAS No.: 184292-16-8
M. Wt: 236.741
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Description

Prop-2-EN-1-YL N-(6-aminohexyl)carbamate, also known as allyl (6-aminohexyl)carbamate, is a chemical compound with the molecular formula C10H20N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an allyl group and a hexylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-EN-1-YL N-(6-aminohexyl)carbamate typically involves the reaction of allyl chloroformate with 6-aminohexanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then converted to the final product by nucleophilic substitution .

Reaction Scheme:

  • Allyl chloroformate + 6-aminohexanol → Intermediate carbamate ester
  • Intermediate carbamate ester + Base (e.g., triethylamine) → this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-EN-1-YL N-(6-aminohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-EN-1-YL N-(6-aminohexyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-EN-1-YL N-(6-aminohexyl)carbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, including those involved in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl N-(6-aminohexyl)carbamate
  • Prop-2-en-1-yl N-(6-aminohexyl)carbamate
  • Prop-2-yn-1-yl N-(6-aminohexyl)carbamate

Uniqueness

This compound is unique due to its specific combination of an allyl group and a hexylamine chain linked through a carbamate group. This structure imparts distinct reactivity and stability compared to other similar compounds. For example, the presence of the allyl group allows for selective oxidation and substitution reactions that are not possible with other carbamate derivatives .

Properties

IUPAC Name

prop-2-enyl N-(6-aminohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-9-14-10(13)12-8-6-4-3-5-7-11/h2H,1,3-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOYFVHMEXDMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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